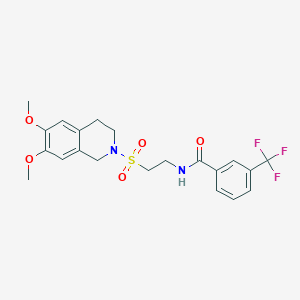
N-(2-((6,7-dimetoxi-3,4-dihidroisoquinolin-2(1H)-il)sulfonil)etil)-3-(trifluorometil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H23F3N2O5S and its molecular weight is 472.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El índice de selectividad (IS) de estos compuestos se calculó para determinar su eficacia contra el parásito .
Actividad Anti-Toxoplasma gondii
Ligandos de la P-glicoproteína
Actividad Biológica
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a trifluoromethyl group and a sulfonamide moiety attached to a benzamide framework. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinoline core is significant for its biological activity. The molecular formula is C19H22F3N2O4S, with a molecular weight of approximately 426.45 g/mol.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂F₃N₂O₄S |
| Molecular Weight | 426.45 g/mol |
| Density | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Research indicates that this compound exhibits orexin receptor antagonism , which plays a crucial role in various physiological processes such as sleep regulation and appetite control. Orexin receptors are implicated in the modulation of wakefulness and energy homeostasis, making this compound a potential candidate for treating sleep disorders and metabolic diseases.
Pharmacological Effects
- Sleep Regulation : The orexin receptor antagonism suggests potential applications in managing conditions like insomnia or obesity by influencing sleep patterns and appetite.
- Antifungal Activity : Similar compounds have demonstrated antifungal properties, although specific data on this compound's antifungal efficacy remains limited .
- Cell Viability Protection : Some studies have indicated that related compounds exhibit protective effects against cellular stress, particularly in pancreatic β-cells, which is critical for diabetes management .
Case Studies
- Orexin Receptor Studies : A study utilizing radiolabeled ligand binding assays demonstrated that this compound selectively binds to orexin receptors, particularly the orexin 2 receptor subtype. This binding influences downstream signaling pathways associated with physiological responses such as appetite regulation and sleep-wake cycles.
- Antifungal Testing : In vitro studies conducted on similar benzamide derivatives have shown promising antifungal activity against various pathogenic fungi at concentrations around 50 μg/ml . While specific data for this compound is not available, it suggests the potential for further exploration in antifungal applications.
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O5S/c1-30-18-11-14-6-8-26(13-16(14)12-19(18)31-2)32(28,29)9-7-25-20(27)15-4-3-5-17(10-15)21(22,23)24/h3-5,10-12H,6-9,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFHYHPQAYZODK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














